1-Hexanoylpiperidine-4-carboxylic Acid: A Technical Guide to Chemical Properties, Synthesis, and Drug Discovery Applications
1-Hexanoylpiperidine-4-carboxylic Acid: A Technical Guide to Chemical Properties, Synthesis, and Drug Discovery Applications
Introduction
1-Hexanoylpiperidine-4-carboxylic acid (CAS 111333-88-1) is a specialized N-acylated derivative of isonipecotic acid[1]. In modern medicinal chemistry, the piperidine ring is a privileged scaffold, offering a rigid, three-dimensional chair conformation that precisely vectorizes substituents into biological target pockets[1]. By functionalizing the N1 position with a six-carbon hexanoyl chain, researchers significantly increase the lipophilicity of the molecule, transforming a highly polar zwitterion into a versatile, membrane-permeable building block suitable for advanced drug discovery[1].
Physicochemical Profile and Structural Dynamics
The introduction of the hexanoyl group fundamentally alters the physicochemical properties of the parent piperidine-4-carboxylic acid, equipping it for complex synthetic workflows[1].
| Property | Value / Description |
| Chemical Name | 1-Hexanoylpiperidine-4-carboxylic acid |
| CAS Registry Number | 111333-88-1 |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| SMILES | CCCCCC(=O)N1CCC(CC1)C(=O)O |
| Structural Class | N-acylated piperidine |
Causality in Structural Dynamics: The N-acylation creates a partial double-bond character at the C-N amide bond, restricting nitrogen inversion[1]. This results in the existence of distinct rotamers at room temperature. Furthermore, to minimize 1,3-diaxial steric clashes, the C4-carboxylic acid predominantly occupies the equatorial position of the piperidine chair conformation, which dictates the spatial trajectory of any downstream functional groups attached to the carboxylate.
Pharmacophoric Logic in Drug Design
N-substituted piperidine-4-carboxamides are frequently deployed in the synthesis of potent therapeutics, including Protein Kinase B (Akt) inhibitors[2] and antiviral agents targeting alphavirus replication[3]. The hexanoyl chain acts as a lipophilic tail that can anchor the molecule deep within hydrophobic binding pockets, while the C4-carboxylate serves as a reactive handle for coupling with diverse pharmacophores[1].
Pharmacophoric logic and structural decomposition of 1-hexanoylpiperidine-4-carboxylic acid.
Synthetic Methodologies
As a Senior Application Scientist, I emphasize that successful synthesis requires controlling the inherent zwitterionic nature of the starting material. The following protocols are designed as self-validating systems to ensure high fidelity in library generation.
Protocol 1: Synthesis via Schotten-Baumann N-Acylation
This protocol details the conversion of isonipecotic acid to 1-hexanoylpiperidine-4-carboxylic acid.
Step 1: Biphasic System Preparation
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Action: Dissolve 1.0 eq of piperidine-4-carboxylic acid in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH.
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Causality: Isonipecotic acid is poorly soluble in pure organic solvents. The aqueous NaOH deprotonates the amine (pKa ~10.4), rendering it nucleophilic, while maintaining the carboxylate in a highly soluble salt form. The biphasic system ensures that as the lipophilic product forms, it remains dissolved.
Step 2: Controlled Acylation
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Action: Cool the mixture to 0°C. Add 1.1 eq of hexanoyl chloride dropwise over 30 minutes under vigorous stirring.
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Causality: Hexanoyl chloride is highly reactive. Dropwise addition at 0°C prevents uncontrolled exotherms and minimizes the competitive hydrolysis of the acid chloride by the aqueous solvent.
Step 3: pH-Driven Isolation
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Action: Allow the reaction to warm to room temperature. Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (3x).
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Causality: Acidification protonates the C4-carboxylate. Because the N1 position is now acylated (neutral) and bears a lipophilic 6-carbon chain, the fully protonated molecule becomes highly soluble in Ethyl Acetate, driving it into the organic phase and leaving inorganic salts behind.
Step 4: Self-Validation (Analytical Confirmation)
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Action: Dry the organic layer over Na2SO4, concentrate, and analyze via 1H-NMR (CDCl3).
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Causality: The protocol validates itself through NMR. Due to the restricted rotation of the newly formed N-acyl amide bond, the 1H-NMR spectrum will exhibit a diagnostic "doubling" of the piperidine ring protons (representing cis/trans rotamers). If only single sharp peaks are observed, the acylation has failed.
Workflow for the biphasic N-acylation of isonipecotic acid to yield the target compound.
Protocol 2: Downstream Amide Coupling for Library Generation
To utilize this compound in drug discovery (e.g., synthesizing analogs of Akt or alphavirus inhibitors[2][3]), the C4-carboxylic acid must be coupled with complex amines.
Step 1: Carboxylate Activation
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Action: Dissolve 1.0 eq of 1-hexanoylpiperidine-4-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.
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Causality: The C4 position on the piperidine ring can suffer from steric hindrance. HATU is selected over standard EDC/HOBt because it forms a highly reactive HOAt ester, ensuring rapid coupling even with sterically demanding amines. DIPEA (a non-nucleophilic base) deprotonates the carboxylic acid without competing for the activated ester.
Step 2: Amine Conjugation
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Action: Add 1.1 eq of the target primary or secondary amine. Stir for 2-4 hours.
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Causality: The pre-activation step prevents the amine from forming an unreactive salt with the carboxylic acid, driving the reaction strictly toward amide bond formation.
Step 3: Self-Validation (TLC & LC-MS)
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Action: Monitor the reaction via TLC (using a UV lamp) and LC-MS.
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Causality: 1-Hexanoylpiperidine-4-carboxylic acid is strictly UV-inactive (lacks chromophores). If the coupled amine contains an aromatic ring, the appearance of a new, UV-active spot on the TLC plate with a higher Rf value than the starting amine definitively confirms product formation. LC-MS will show the expected [M+H]+ ion, validating the mass transfer.
References
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1-Hexanoylpiperidine-4-carboxylic acid | Benchchem , Benchchem, 1
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Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication , PubMed Central (NIH), 3
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US10059714B2 - Protein kinase B inhibitors , Google Patents, 2
